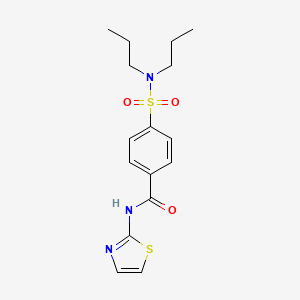

4-(dipropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

説明

4-(ジプロピルスルファモイル)-N-(1,3-チアゾール-2-イル)ベンゾアミドは、医薬品化学や材料科学など、さまざまな分野での潜在的な用途により注目を集めている合成有機化合物です。この化合物は、ジプロピルスルファモイル基とチアゾール環が置換されたベンゾアミドコアを特徴とし、これらがそのユニークな化学特性と生物活性に貢献しています。

特性

分子式 |

C16H21N3O3S2 |

|---|---|

分子量 |

367.5 g/mol |

IUPAC名 |

4-(dipropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C16H21N3O3S2/c1-3-10-19(11-4-2)24(21,22)14-7-5-13(6-8-14)15(20)18-16-17-9-12-23-16/h5-9,12H,3-4,10-11H2,1-2H3,(H,17,18,20) |

InChIキー |

KUNWYKJDOYRUAS-UHFFFAOYSA-N |

正規SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-(ジプロピルスルファモイル)-N-(1,3-チアゾール-2-イル)ベンゾアミドの合成は、一般的に容易に入手可能な出発物質から始まる複数の手順を伴います。一般的な合成経路には、次の手順が含まれます。

チアゾール環の形成: チアゾール環は、酸性または塩基性条件下で適切なチオアミドとα-ハロケトン前駆体の環化によって合成できます。

ベンゾアミドコアの導入: ベンゾアミドコアは、チアゾール誘導体をトリエチルアミンなどの塩基の存在下でベンゾイルクロリドまたはベンゾイルブロミドと反応させることで導入されます。

ジプロピルスルファモイル基の付加: 最後の手順は、ピリジンまたはトリエチルアミンなどの塩基の存在下で、ベンゾアミド誘導体をジプロピルスルファモイルクロリドでスルホン化することです。

工業的生産方法

4-(ジプロピルスルファモイル)-N-(1,3-チアゾール-2-イル)ベンゾアミドの工業的生産には、収率と純度を高めるために上記の合成経路の最適化が必要となる場合があります。これには、連続フローリアクター、自動合成プラットフォーム、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれます。

化学反応の分析

科学研究における用途

化学: この化合物は、より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌剤として潜在的な可能性を示しており、さまざまな細菌や真菌病原体に対して活性を示しています.

医学: 研究では、抗がん剤としての潜在的な可能性が示されており、特定の癌細胞株に対する細胞毒性効果を示す研究結果があります.

産業: この化合物は、導電率や蛍光などの特定の特性を持つ新しい材料の開発に使用できます。

科学的研究の応用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

作用機序

4-(ジプロピルスルファモイル)-N-(1,3-チアゾール-2-イル)ベンゾアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。

類似化合物との比較

4-(ジプロピルスルファモイル)-N-(1,3-チアゾール-2-イル)ベンゾアミドは、他の類似化合物と比較してその独自性を強調することができます。

類似化合物: 4-(1,3-チアゾール-2-イル)モルホリン-ベンゾイミダゾールハイブリッド、4-(1H-1,2,4-トリアゾール-1-イル)安息香酸ハイブリッド

独自性: ジプロピルスルファモイル基の存在とベンゾアミドコアの特定の置換パターンは、その独特の化学的および生物学的特性に貢献し、さらなる研究開発のための貴重な化合物となっています。

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。